4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride
Overview
Description
4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Similar compounds have been known to target peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit analgesic effects . These compounds are thought to work by interacting with pain receptors and inhibiting the transmission of pain signals .
Biochemical Pathways
It’s plausible that this compound may influence pathways related to pain perception and inflammation, given its potential analgesic properties .
Result of Action
Similar compounds have been found to exhibit potent analgesic efficacy and an ultrashort to long duration of action . They have been shown to relieve pain in the presence of naloxone .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Biochemical Analysis
Biochemical Properties
4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with opioid receptors, particularly the μ-opioid receptor, which is involved in pain modulation . The nature of these interactions often involves binding to the receptor sites, leading to either inhibition or activation of the receptor’s function. Additionally, this compound can interact with other biomolecules, such as neurotransmitters, affecting their release and uptake in neural pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes related to pain and inflammation, thereby altering the cellular response to these stimuli . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, this compound has been shown to inhibit certain enzymes involved in pain signaling pathways, leading to reduced pain perception . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability under controlled conditions, but it can degrade when exposed to certain environmental factors such as light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models of pain and inflammation . These effects are often dose-dependent and can vary based on the duration of exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been shown to provide analgesic effects without significant adverse reactions . At higher doses, it can lead to toxic effects, including respiratory depression and other systemic toxicities . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is both effective and safe .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . These interactions can affect the levels of various metabolites and influence metabolic flux. Additionally, the presence of fluorine and trifluoromethyl groups can impact the compound’s metabolic stability and resistance to enzymatic degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in certain tissues. The distribution pattern is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in cellular compartments such as the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations, thereby influencing its biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-Fluoro-3-(trifluoromethyl)phenoxy]piperidine
- 4-(3-Fluorophenoxy)piperidine hydrochloride
- 4-(Trifluoromethyl)piperidine
Uniqueness
4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
4-fluoro-4-[3-(trifluoromethyl)phenyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4N.ClH/c13-11(4-6-17-7-5-11)9-2-1-3-10(8-9)12(14,15)16;/h1-3,8,17H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGNAITWLCJBQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803599-83-8 | |
Record name | 4-fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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